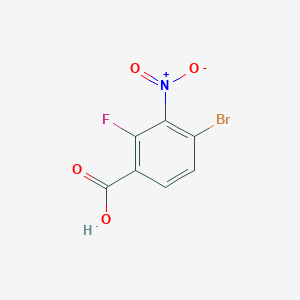

4-Bromo-2-fluoro-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core.

Wirkmechanismus

Target of Action

Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .

Mode of Action

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction involves the transfer of an organozinc compound to an organic halide, catalyzed by a palladium complex . The bromine atom in the compound likely serves as a leaving group in this process .

Biochemical Pathways

The compound may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . These intermediates can then participate in various biochemical reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-nitrobenzoic acid . For instance, the compound’s reactivity could be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of oxidizing or reducing agents.

Biochemische Analyse

Biochemical Properties

The nitro group in 4-Bromo-2-fluoro-3-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound has been used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Molecular Mechanism

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Temporal Effects in Laboratory Settings

It is known that nitro compounds have lower volatility than ketones of about the same molecular weight .

Metabolic Pathways

Nitro compounds can be prepared by displacement reactions with nitrite ions .

Transport and Distribution

The polar character of the nitro group results in lower volatility of nitro compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 4-bromo-2-fluorobenzoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group can be reduced to an amine, and the bromine can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Tin(II) chloride, hydrogenation catalysts.

Coupling: Palladium catalysts, boronic acids.

Major Products:

Amino Derivatives: From reduction of the nitro group.

Biaryl Compounds: From coupling reactions involving the bromine atom.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-3-nitrobenzoic acid is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.

Material Science: It is employed in the preparation of novel materials with specific electronic and optical properties.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-nitrobenzoic Acid: Similar structure but lacks the bromine atom.

4-Bromo-2-fluorobenzoic Acid: Similar structure but lacks the nitro group.

2-Bromo-5-fluoro-3-nitrobenzoic Acid: Similar structure with different substitution pattern.

Uniqueness: 4-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Biologische Aktivität

4-Bromo-2-fluoro-3-nitrobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and applications in medicinal chemistry.

The compound is characterized by the presence of bromine, fluorine, and nitro groups on a benzoic acid core. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase (COX) enzymes has been proposed as a mechanism by which it exerts these effects.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types, including breast and colon cancer. Further studies are required to elucidate the specific pathways involved.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of this compound is believed to be linked to its ability to interact with biological macromolecules. The nitro group can undergo reduction within cells, forming reactive intermediates that may modify proteins or nucleic acids, leading to altered cellular functions.

Case Studies

- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The study reported a significant reduction in inflammation markers after treatment with the compound.

- Cancer Research : In a preclinical model, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer.

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVZJUGOZVJLBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.